molecular formula C31H34N2O7 B2553770 5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid CAS No. 2138264-56-7

5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid

Cat. No.: B2553770
CAS No.: 2138264-56-7
M. Wt: 546.62
InChI Key: AGQVQHPYMDDMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional organic molecule featuring a furan-2-carboxylic acid backbone substituted with a piperidin-3-yl group via an amino methyl linker. Key structural elements include:

  • tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen, providing acid-labile stability during synthetic processes .
  • Fluorenylmethyloxycarbonyl (Fmoc) protection on the secondary amine, enabling orthogonal deprotection under basic conditions .

This molecule is primarily utilized as a protected intermediate in peptide and heterocycle synthesis, leveraging the orthogonal deprotection of Boc and Fmoc groups for sequential functionalization .

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-8-9-20(17-32)33(18-21-14-15-27(39-21)28(34)35)30(37)38-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-15,20,26H,8-9,16-19H2,1-3H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQVQHPYMDDMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The process often starts with the protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups. The Fmoc group is then introduced to protect the amine functionality. The furan ring is incorporated through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring, a piperidine moiety, and multiple carbonyl groups, which contribute to its unique chemical reactivity and biological activity. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Pharmaceutical Applications

  • Drug Development :
    • Protein Kinase Inhibitors : The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cell functions, and their inhibition can be beneficial in treating cancers and other diseases characterized by abnormal cell signaling pathways .
    • Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties by targeting specific kinases involved in tumor growth and proliferation. Further research is needed to establish its efficacy and safety profiles in clinical settings.
  • Synthetic Intermediates :
    • The compound serves as an intermediate in the synthesis of other bioactive molecules. Its functional groups enable further modifications, leading to the development of novel therapeutic agents .

Case Studies

  • Inhibition of Cell Proliferation :
    • A study highlighted the compound's ability to inhibit the proliferation of cancer cell lines in vitro. The mechanism involved the disruption of key signaling pathways associated with cell survival and growth .
  • Synthesis of Derivatives :
    • Researchers have successfully synthesized derivatives of this compound that show enhanced biological activity. Modifications at the piperidine nitrogen or furan position have led to compounds with improved potency against specific cancer types .

Mechanism of Action

The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in protective groups, heterocyclic cores, and substituent positions. Key examples include:

5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-3-methylfuran-2-carboxylic acid

  • Structural Difference : Incorporates a 3-methyl substituent on the furan ring.
  • Impact : The methyl group enhances lipophilicity (logP increases by ~0.5), improving membrane permeability but reducing aqueous solubility .
  • Synthesis : Requires regioselective methylation during furan functionalization, increasing synthetic complexity compared to the parent compound .

5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1H-pyrrole-2-carboxylic acid

  • Structural Difference : Replaces furan with pyrrole and positions the piperidine at the 4-position instead of 3.
  • Impact :
    • Pyrrole’s aromaticity enhances π-π stacking in solid-phase synthesis .
    • Piperidin-4-yl’s axial conformation alters steric hindrance, affecting coupling efficiency in peptide elongation .
  • Bioactivity : Demonstrates moderate inhibition of NTS1 receptors (IC₅₀ = 12 µM) in calcium mobilization assays, unlike the furan analog, which lacks reported receptor binding .

(2S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

  • Structural Difference: Substitutes the furan core with a butanoic acid chain and introduces a chiral center.
  • Impact :
    • The extended aliphatic chain increases flexibility, enabling conjugation with bulky substrates in drug-linker systems .
    • Chirality (S-configuration) ensures stereoselective interactions in enzyme-mediated reactions .

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid

  • Structural Difference : Replaces furan with thiophene and adds a 5-methyl group .
  • Impact :
    • Thiophene’s sulfur atom enhances electron-withdrawing effects, stabilizing carbocation intermediates in SPPS .
    • Methylation at the 5-position reduces steric clash during resin loading by 20% compared to unmethylated analogs .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Heterocyclic Core Protective Groups Key Substituent Position Solubility (DMSO, mg/mL)
5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}(Fmoc-amino)methyl)furan-2-carboxylic acid 534.66 Furan Boc, Fmoc Piperidin-3-yl 15.2 ± 1.3
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}(Fmoc-amino)methyl]-1H-pyrrole-2-carboxylic acid 545.63 Pyrrole Boc, Fmoc Piperidin-4-yl 8.7 ± 0.9
(2S)-4-{1-Boc-piperidin-4-yl}-2-(Fmoc-amino)butanoic acid 509.00 Butanoic acid Boc, Fmoc Piperidin-4-yl 22.5 ± 2.1
2-(Fmoc-amino)-5-methylthiophene-3-carboxylic acid 379.43 Thiophene Fmoc 5-Methyl 30.8 ± 3.0

Key Research Findings

Synthetic Utility :

  • The Boc/Fmoc dual protection strategy enables sequential deprotection (Boc: TFA; Fmoc: piperidine), critical for constructing complex peptide-heterocycle hybrids .
  • Furan-based analogs exhibit higher coupling yields (85–92%) in SPPS compared to thiophene derivatives (70–75%) due to reduced steric bulk .

Bioactivity Insights :

  • Pyrrole analogs show receptor-binding activity absent in furan derivatives, suggesting heterocycle choice directly influences target engagement .
  • Methylation of heterocycles (e.g., 3-methylfuran) improves metabolic stability by blocking cytochrome P450 oxidation sites .

Physicochemical Trade-offs: Thiophene and butanoic acid analogs exhibit superior solubility (>20 mg/mL in DMSO), making them preferable for in vitro screening .

Biological Activity

5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan carboxylic acid, a piperidine moiety, and a fluorenyl methoxycarbonyl group, which contribute to its biological properties. The molecular formula is C19H26N2O5C_{19}H_{26}N_{2}O_{5} with a molecular weight of approximately 362.43 g/mol.

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are innovative molecules designed to induce targeted protein degradation, offering a novel approach for therapeutic intervention in various diseases, particularly cancer . The rigid structure of the linker enhances the formation of ternary complexes essential for effective degradation of target proteins.

2. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, they have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

3. Enzyme Inhibition

The compound has also demonstrated potential as an enzyme inhibitor. Specifically, it may inhibit certain proteases involved in tumor progression and metastasis. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutics .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Derivative: The initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Coupling Reaction: The protected piperidine is then coupled with a furan derivative to introduce the carboxylic acid functionality.
  • Fluorenyl Group Introduction: Finally, the fluorenyl methoxycarbonyl (Fmoc) group is introduced through a coupling reaction to complete the synthesis.

This multi-step synthesis requires careful optimization to achieve high yields and purity .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound in vitro using MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.

Case Study 2: Enzyme Inhibition Assay

In another investigation, enzyme inhibition assays demonstrated that the compound effectively inhibited protease activity in a dose-dependent manner. This suggests potential application in therapeutic strategies targeting proteolytic pathways involved in cancer metastasis.

Q & A

Basic: What are the critical handling and storage protocols for this compound to maintain stability and ensure laboratory safety?

Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Conduct work in a fume hood to avoid inhalation risks .
  • Storage: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to protect the acid-labile Boc and base-sensitive Fmoc groups. Desiccants should be included to mitigate moisture-induced hydrolysis .
  • Stability Monitoring: Perform periodic HPLC analysis to assess purity degradation, especially after prolonged storage .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of Boc (δ ~1.4 ppm for tert-butyl) and Fmoc (δ ~7.3–7.8 ppm for fluorenyl protons) groups .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) resolve impurities; ≥95% purity is typically required for synthetic intermediates .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₉H₃₃N₃O₇: expected 548.23 g/mol) .

Advanced: How can researchers optimize coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?

Answer:

  • Activation: Use coupling agents like HATU or EDCI with HOAt to activate the carboxylic acid moiety, ensuring a 2–4x molar excess of the compound relative to the resin-bound amine .
  • Solvent Selection: Anhydrous DMF or DCM minimizes side reactions. Pre-activation for 5–10 minutes at 0°C improves efficiency .
  • Monitoring: Perform Kaiser tests to detect unreacted amines and repeat couplings if necessary.

Advanced: What methodological strategies address contradictions in reaction yields during Boc/Fmoc deprotection steps?

Answer:

  • Boc Deprotection: Use 20–50% TFA in DCM (5–30 minutes) for complete removal. Monitor by TLC (silica gel, UV detection) to confirm absence of tert-butyl signals .
  • Fmoc Deprotection: Apply 20% piperidine in DMF (2 × 10-minute treatments). Incomplete deprotection may require extended exposure or elevated temperatures (25–40°C) .
  • Troubleshooting: If yields vary, check for residual moisture (compromises Boc stability) or amine scavengers (e.g., trisopropylsilane) to suppress side reactions .

Advanced: How does the orthogonal protection strategy (Boc/Fmoc) enhance the compound’s utility in multi-step syntheses?

Answer:

  • Orthogonal Reactivity: Boc (acid-labile) and Fmoc (base-labile) allow sequential deprotection. For example, Fmoc can be removed with piperidine without affecting Boc, enabling selective functionalization .
  • Applications: This strategy is critical for synthesizing branched peptides or conjugates, where selective amine exposure is required for site-specific modifications .

Basic: What are the primary degradation pathways, and how can they be mitigated during experimental workflows?

Answer:

  • Hydrolysis: The Fmoc group degrades under basic conditions (pH >9), while Boc is susceptible to acidic environments (pH <3). Avoid aqueous buffers outside pH 4–8 during handling .
  • Oxidation: Protect from light and oxygen by storing under argon and adding antioxidants (e.g., BHT) to reaction mixtures .
  • Thermal Degradation: Prolonged exposure to >30°C accelerates decomposition. Use cold storage and short reaction times .

Advanced: What computational or experimental approaches validate the compound’s conformational stability in solution?

Answer:

  • Circular Dichroism (CD): Detects secondary structural changes in peptide conjugates under varying solvents (e.g., TFE for α-helix stabilization) .
  • Molecular Dynamics (MD) Simulations: Predict conformational flexibility of the piperidine-furan scaffold in aqueous/organic solvents .
  • Dynamic Light Scattering (DLS): Monitors aggregation tendencies, which may indicate instability in aqueous buffers .

Basic: What first-aid measures are recommended for accidental exposure to this compound?

Answer:

  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
  • Skin Contact: Wash immediately with soap/water; remove contaminated clothing .
  • Eye Exposure: Rinse with water for 15 minutes; consult an ophthalmologist .

Advanced: How can researchers leverage this compound’s bifunctional groups for designing enzyme inhibitors or prodrugs?

Answer:

  • Targeted Modifications: The carboxylic acid enables conjugation to hydroxylamine or hydrazine moieties for prodrug activation. The Fmoc group can be replaced with bioorthogonal tags (e.g., azides) via Huisgen cycloaddition .
  • Enzyme Inhibition: Introduce electrophilic warheads (e.g., α-ketoamides) at the furan-carboxylic acid site to target protease active sites .

Advanced: What chromatographic techniques resolve diastereomeric impurities introduced during synthesis?

Answer:

  • Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isopropanol/hexane gradients to separate enantiomers .
  • Ion-Exchange Chromatography: Resolves charged impurities (e.g., de-esterified byproducts) with pH-gradient elution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.